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Abstract
Amorphispironone is a novel spironone-type rotenoid discovered from the leaves of Amorpha

fruticosa (Leguminosae).[1][2] This technical guide provides a comprehensive overview of its

discovery, origin, structural elucidation, and cytotoxic activity. Detailed experimental protocols

for its isolation and characterization are presented, along with a summary of its spectroscopic

data. Signaling pathways and experimental workflows are visualized to facilitate a deeper

understanding of this unique natural product.

Discovery and Origin
Amorphispironone was first reported in 1991 as a novel cytotoxic spironone-type rotenoid

isolated from the leaves of Amorpha fruticosa.[3] A subsequent, more detailed study published

in 1993 further elaborated on its structural elucidation and chemical conversion.[1][2] The

discovery was part of a broader investigation into potential antitumor promoters from Amorpha

fruticosa, which also led to the isolation of four known rotenoids: tephrosin, amorphigenin, 12a-

hydroxyamorphigenin, and 12a-hydroxydalpanol.[2]

Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America

that has become an invasive species in other parts of the world.[4] It has a history of use in

traditional medicine by Native Americans for various ailments.[4] The plant is a rich source of
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isoflavonoids, particularly rotenoids, which are known for their insecticidal and piscicidal

properties, and more recently, for their potential pharmacological activities.

Experimental Protocols
Isolation of Amorphispironone
The isolation of Amorphispironone was achieved through a multi-step extraction and

chromatographic process from the leaves of Amorpha fruticosa.

Methodology:

Extraction: Dried and powdered leaves of Amorpha fruticosa were extracted with methanol.

The methanol extract was then partitioned between chloroform and water.

Column Chromatography (Silica Gel): The chloroform-soluble fraction was subjected to

column chromatography on silica gel, eluting with a gradient of n-hexane and acetone.

Column Chromatography (Reversed-Phase): Fractions containing Amorphispironone were

further purified by reversed-phase column chromatography using a methanol-water gradient.

Recrystallization: The purified Amorphispironone was recrystallized from a mixture of n-

hexane and acetone to yield colorless prisms.
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Caption: Isolation workflow of Amorphispironone.
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Structural Elucidation
The structure of Amorphispironone was determined using a combination of spectroscopic

techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy (1D and 2D), and confirmed by single-crystal X-ray analysis.[2][3]

Methodology:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to

determine the molecular formula of Amorphispironone.

NMR Spectroscopy:

¹H-NMR and ¹³C-NMR spectra were recorded to identify the types and number of protons

and carbons.

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC

(Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity

between protons and carbons.

Difference NOE (Nuclear Overhauser Effect) experiments were crucial in determining the

stereochemistry of the molecule.[2]

X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional

structure and absolute stereochemistry of Amorphispironone.[3]

Data Presentation
Physicochemical and Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1652116?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/cpb1958/41/1/41_1_187/_article/-char/en
https://pubs.rsc.org/en/content/articlelanding/1991/c3/c39910001652
https://www.benchchem.com/product/b1652116?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/cpb1958/41/1/41_1_187/_article/-char/en
https://www.benchchem.com/product/b1652116?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1991/c3/c39910001652
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₂H₂₀O₇

Molecular Weight 396.39 g/mol

Appearance Colorless prisms

Melting Point 218-220 °C

Optical Rotation [α]D²⁵ -118° (c 0.25, CHCl₃)

UV λmax (MeOH) nm (log ε) 238 (4.43), 294 (3.98), 340 (sh, 3.55)

IR (KBr) cm⁻¹
3400 (OH), 1760 (γ-lactone), 1680 (C=O), 1620,

1580 (aromatic)

HR-EIMS m/z 396.1208 [M]⁺ (Calcd. for C₂₂H₂₀O₇, 396.1209)

¹H-NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.78 d 8.5

H-4 6.45 d 8.5

H-6a 4.95 d 3.0

H-10 7.85 d 8.8

H-11 6.55 d 8.8

H-12a 4.58 br s

2'-H 5.15 m

3'-H 3.30 m

4'-Me 1.75 s

5'-Me 1.78 s

2-OMe 3.82 s

3-OMe 3.85 s

¹³C-NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Carbon
Chemical Shift (δ,
ppm)

Carbon
Chemical Shift (δ,
ppm)

1 113.5 11 109.2

2 158.8 12 165.5

3 159.5 12a 89.8

4 101.2 1' 118.2

4a 108.5 2' 135.5

5a 188.5 3' 21.5

6 175.2 4' 25.8

6a 78.5 5' 18.2

6b 113.2 2-OMe 56.2

10 130.5 3-OMe 56.5

10a 112.8

Biological Activity
Amorphispironone has been identified as a cytotoxic compound.[3] Its discovery was part of a

search for potential antitumor promoters, and it was found to exhibit inhibitory effects on

Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate

(TPA).[2]

Caption: Inhibitory action of Amorphispironone.

Further quantitative data on its cytotoxic profile against specific cell lines would be beneficial for

a more comprehensive understanding of its therapeutic potential.

Conclusion
Amorphispironone represents a unique structural class of rotenoids with demonstrated

cytotoxic activity. Its discovery from Amorpha fruticosa highlights the potential of this plant as a

source of novel bioactive compounds. The detailed experimental protocols and spectroscopic
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data provided in this guide serve as a valuable resource for researchers interested in the

further investigation of Amorphispironone, including its synthesis, mechanism of action, and

potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

